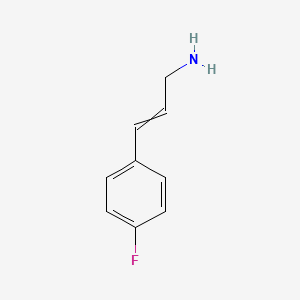

2-Propen-1-amine, 3-(4-fluorophenyl)-

Description

Contextualization within Fluorinated Organic Chemistry and Unsaturated Amines

The presence of a fluorine atom on the phenyl group situates this compound within the significant field of fluorinated organic chemistry. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound. Furthermore, fluorination can influence properties such as lipophilicity and acidity (pKa), which are critical in the design of bioactive molecules.

The second key feature of the molecule is the unsaturated amine group, specifically an allylamine (B125299). Amines are organic compounds derived from ammonia (B1221849) and are characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. scbt.com The "allyl" group refers to the prop-2-en-1-yl structure (CH₂=CH-CH₂-), which contains a carbon-carbon double bond. This unsaturation provides a site for various chemical reactions and imparts specific conformational properties to the molecule.

Significance of 3-Arylallylamine Scaffolds in Chemical Research

The 3-arylallylamine scaffold, which characterizes the core structure of 2-Propen-1-amine, 3-(4-fluorophenyl)-, is a recognized motif in medicinal chemistry. Allylamines as a class are noted for their biological activities, most prominently as antifungal agents. cas.org Compounds like Naftifine and Terbinafine are well-known antifungal drugs that belong to the allylamine class. cas.orgcas.org

Their primary mechanism of action involves the inhibition of the enzyme squalene (B77637) epoxidase. cas.org This enzyme is a crucial component in the biosynthetic pathway of ergosterol, an essential sterol in fungal cell membranes. By inhibiting this enzyme, allylamine antifungals disrupt the integrity of the fungal cell membrane, leading to cell death. cas.org The aryl group attached at the 3-position of the allylamine is critical for this activity and can be modified to tune the potency and pharmacokinetic properties of the compound. The investigation of various substituted aryl groups, including fluorinated ones, is a common strategy in the development of new therapeutic agents based on this scaffold.

Overview of Research Domains Pertaining to 2-Propen-1-amine, 3-(4-fluorophenyl)-

While the 3-arylallylamine scaffold is of significant interest, detailed research findings specifically focused on 2-Propen-1-amine, 3-(4-fluorophenyl)- (CAS 88536-45-2) are not extensively documented in publicly available scientific literature. The compound is available from commercial chemical suppliers, indicating its use as a building block or intermediate in organic synthesis.

Based on its structural components, the research domains for this compound would likely involve:

Medicinal Chemistry: As an analogue of other biologically active 3-arylallylamines, it could be synthesized and evaluated for potential antifungal or other therapeutic activities. The 4-fluoro substitution is a common feature in many pharmaceuticals.

Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules. The primary amine and the double bond are reactive sites that allow for a wide range of chemical transformations.

Materials Science: Amines and fluorinated compounds are sometimes incorporated into polymers and other materials to confer specific properties.

However, without specific published studies, the precise applications and detailed research findings for 2-Propen-1-amine, 3-(4-fluorophenyl)- remain a subject for future investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)prop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQXUQBOJXVGEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40706534 | |

| Record name | 3-(4-Fluorophenyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-45-2 | |

| Record name | 3-(4-Fluorophenyl)prop-2-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40706534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Direct Synthesis of 2-Propen-1-amine, 3-(4-fluorophenyl)-

Direct synthetic methods aim to construct the target molecule through a series of sequential, well-defined steps. These approaches offer control over the formation of the carbon skeleton and the introduction of the amine functionality.

A plausible, though not widely documented, approach for the synthesis of 2-Propen-1-amine, 3-(4-fluorophenyl)- involves the use of a Grignard reagent. This strategy would likely commence with the formation of a Grignard reagent from a suitable brominated precursor, such as 1-bromo-4-fluorobenzene.

The synthesis could proceed via the reaction of 4-fluorophenylmagnesium bromide with an appropriate electrophile containing a masked amine or a group that can be converted to an amine. For instance, reaction with an allyl halide bearing a protected amine or a nitrile followed by reduction could be envisioned. A more direct, albeit challenging, route would involve the addition of the Grignard reagent to a suitable α,β-unsaturated imine or nitrile.

A hypothetical two-step synthesis could involve:

Alkylation: The reaction of 4-fluorophenylmagnesium bromide with a suitable three-carbon electrophile, such as acrolein, to form an allylic alcohol, 1-(4-fluorophenyl)prop-2-en-1-ol.

Amination and Dehydration: Subsequent conversion of the hydroxyl group to an amine, potentially via a Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source, would be followed by a dehydration step to yield the final product.

Challenges in this approach include controlling the regioselectivity of the Grignard addition and the potential for side reactions during the amination and dehydration steps.

Condensation reactions provide a powerful tool for the formation of carbon-carbon double bonds. A viable synthetic route to 2-Propen-1-amine, 3-(4-fluorophenyl)- can be designed starting from 4-fluoroacetophenone or 4-fluorobenzaldehyde (B137897).

One potential strategy is a Knoevenagel condensation. This would involve the reaction of 4-fluorobenzaldehyde with a compound containing an active methylene (B1212753) group and a nitrogen functionality. For example, condensation with a nitroalkane like nitroethane, followed by reduction of both the nitro group and the double bond (if necessary) and subsequent elimination, could lead to the desired product.

A more direct condensation approach would be the reaction of 4-fluorobenzaldehyde with a suitable amine-containing reagent. For instance, a Horner-Wadsworth-Emmons type reaction with a phosphonate (B1237965) reagent bearing a protected amine could form the carbon-carbon double bond and introduce the nitrogen atom in a single step.

An example from the literature demonstrates a related Aldol condensation reaction where 2-nitroacetophenone is reacted with 4-fluorobenzaldehyde in the presence of sodium hydroxide (B78521) in ethanol (B145695) to produce (E)-3-(4-Fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one with a 65% yield. nih.gov While this does not directly yield the target amine, it establishes the formation of the 3-(4-fluorophenyl)prop-2-enoyl skeleton, which could then be further modified to introduce the amine functionality.

The reduction of nitroalkenes is a well-established and reliable method for the synthesis of primary amines. This approach offers a straightforward route to 2-Propen-1-amine, 3-(4-fluorophenyl)-. The synthesis would begin with the formation of the corresponding nitroalkene, 1-fluoro-4-(2-nitroprop-1-en-1-yl)benzene.

This nitroalkene intermediate can be synthesized via a Henry reaction (nitroaldol reaction) between 4-fluorobenzaldehyde and nitroethane, followed by dehydration of the resulting nitroalkanol.

Once the nitroalkene is obtained, it can be reduced to the target primary amine using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LAH), catalytic hydrogenation (e.g., using Pd/C, Raney nickel), or other metal-based reducing agents. beilstein-journals.orggoogle.com The choice of reducing agent can be critical to avoid the reduction of the carbon-carbon double bond. Using specific conditions, it is often possible to selectively reduce the nitro group to an amine while preserving the alkene functionality.

For example, catalytic transfer hydrogenation has been shown to be an effective method for the reduction of nitroalkenes to primary amines under milder conditions. mdpi.com

Multicomponent Reaction Protocols for Allylamine (B125299) Formation

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. nih.gov The Petasis Borono-Mannich (PBM) reaction is a prominent MCR for the synthesis of substituted amines, including allylamines. nih.govwikipedia.orgorganic-chemistry.orgnih.govepa.govacs.org

The Petasis reaction is a three-component reaction involving an amine, a carbonyl compound, and an organoboronic acid. wikipedia.orgorganic-chemistry.org To synthesize 2-Propen-1-amine, 3-(4-fluorophenyl)-, the key components would be:

Organoboronic acid: 4-fluorophenylboronic acid

Amine: A suitable primary amine, such as ammonia (B1221849) or a protected equivalent.

Carbonyl compound: An α,β-unsaturated aldehyde, such as acrolein.

The reaction proceeds through the formation of an iminium ion from the amine and the carbonyl compound, which then reacts with the boronic acid. A key advantage of the Petasis reaction is its operational simplicity and tolerance of a wide range of functional groups. wikipedia.orgnih.gov

The efficiency of the Petasis reaction can be significantly influenced by the reaction conditions, particularly the choice of solvent. nih.gov While the reaction can be performed in a variety of solvents, polar and acidic solvents have been shown to be particularly effective, especially for less reactive substrates. chemrxiv.org

Hexafluoro-2-propanol (HFIP) has emerged as a superior solvent for the Petasis reaction involving less reactive primary aromatic amines. nih.gov The acidity of HFIP is believed to facilitate the formation of the key intermediates in the reaction. chemrxiv.org Other fluoro-substituted alcohols have also been shown to be effective. chemrxiv.org In contrast, other polar solvents often result in lower product formation. chemrxiv.org

The reaction generally does not require an inert atmosphere, although in some cases, degassing the reaction mixture can lead to increased yields. chemrxiv.org The choice of boronic acid substituent can also impact the reaction outcome, with electron-donating groups on the phenylboronic acid often leading to better yields. nih.gov

| Solvent | Relative Yield | Reference |

|---|---|---|

| Hexafluoro-2-propanol (HFIP) | High | nih.gov |

| Trifluoroethanol (TFE) | Moderate to High | chemrxiv.org |

| Dichloromethane (DCM) | Low to Moderate | organic-chemistry.org |

| Toluene | Low | acs.org |

| Methanol | Low | chemrxiv.org |

Petasis Borono–Mannich Reaction Applications

Substrate Scope and Functional Group Tolerance

A notable and environmentally benign method for the synthesis of allylamines, including 3-aryl derivatives, is the three-component decarboxylative coupling of cinnamic acids, formaldehyde (B43269), and various amines. acs.org This approach is particularly relevant for synthesizing 3-(4-fluorophenyl)prop-2-en-1-amine (B3033679) by utilizing 4-fluorocinnamic acid as the starting material. A key advantage of this method is its broad substrate scope and high tolerance for a diverse array of functional groups. acs.org

The reaction demonstrates wide applicability with respect to the amine component. Both cyclic and acyclic secondary amines are well-tolerated, providing the corresponding tertiary allylamines in good yields. The reaction's robustness is further highlighted by its compatibility with numerous functional groups that often interfere with other catalytic systems. acs.org Functional groups such as hydroxyls, ethers, thioethers, ketones, nitriles, allyls, and alkynes remain intact under the reaction conditions. acs.org This tolerance minimizes the need for protecting group strategies, thereby streamlining the synthetic process.

Below is an interactive table summarizing the substrate scope for the amine component in this decarboxylative coupling reaction, based on findings for related cinnamic acid derivatives.

Table 1: Substrate Scope of Amines in the Decarboxylative Synthesis of Allylamines

| Amine Substrate | Product Structure (General) | Notes |

|---|---|---|

| Morpholine | N-(3-Arylallyl)morpholine | High yield, demonstrates tolerance for ether functionality. |

| Piperidine (B6355638) | 1-(3-Arylallyl)piperidine | Good yield, standard cyclic secondary amine. |

| Pyrrolidine (B122466) | 1-(3-Arylallyl)pyrrolidine | Efficient coupling. |

| Diethylamine | N,N-Diethyl-3-arylallylamine | Example of a simple acyclic secondary amine. |

Decarboxylative Coupling Approaches

Decarboxylative coupling reactions have emerged as powerful C-C and C-heteroatom bond-forming strategies, valued for their use of readily available carboxylic acids as substrates and the release of CO2 as the only byproduct. acs.orgrsc.org For the synthesis of 3-(4-fluorophenyl)prop-2-en-1-amine and its derivatives, the decarboxylative coupling of cinnamic acids provides a direct and atom-economical route. acs.org

A particularly effective method involves the reaction of a cinnamic acid derivative, formaldehyde, and a secondary amine in water, without the need for any transition-metal catalyst or additives. acs.org This process is considered highly environmentally friendly. The reaction proceeds via a cascade mechanism that likely involves the formation of an iminium ion from formaldehyde and the amine, followed by reaction with the cinnamic acid and subsequent decarboxylation to yield the final allylamine product. acs.org

This strategy offers several advantages over traditional methods:

Sustainability: It uses water as the solvent and avoids transition-metal catalysts, generating only CO2 and H2O as byproducts. acs.org

Accessibility of Starting Materials: Cinnamic acids are abundant, stable, and often commercially available starting materials. acs.org

Operational Simplicity: The reaction is typically performed under mild conditions without the need for an inert atmosphere or complex additives. acs.org

This approach represents a significant advancement in the synthesis of allylamines, aligning with the principles of green chemistry by minimizing waste and avoiding hazardous reagents. acs.org

Catalytic Approaches to Allylamine Synthesis

Catalytic methods offer highly efficient and selective pathways to allylamines. Palladium-catalyzed hydroamination of allenes is a prominent atom-economical strategy for constructing the allylamine framework. Subsequent functionalization of the allylamine product can be achieved through advanced catalytic techniques like photoinduced cobaloxime catalysis.

Palladium-Catalyzed Hydroamination of Allenes

The palladium-catalyzed addition of an N-H bond across a C=C double bond in allenes is a direct and atom-economical route to synthesize allylamines. beilstein-journals.orgorganic-chemistry.org To synthesize 3-(4-fluorophenyl)prop-2-en-1-amine, the corresponding substrate would be 1-(4-fluorophenyl)allene. This intermolecular hydroamination presents challenges in controlling the regioselectivity of the addition.

The hydroamination of a 1-aryl-substituted allene (B1206475) can result in two possible regioisomers: the linear (E-allylic) product and the branched (vinyl) product. The formation of 3-(4-fluorophenyl)prop-2-en-1-amine requires the selective formation of the linear isomer.

The regiochemical outcome is highly dependent on the reaction mechanism, which is influenced by the catalyst system, ligands, and reaction conditions. nih.gov Typically, the reaction is believed to proceed through the formation of a π-allylpalladium intermediate after the hydropalladation of the allene. nih.govnih.gov The nucleophilic attack of the amine on this intermediate dictates the final product structure. The choice of ligands and additives can steer the reaction toward either the thermodynamically more stable linear product or the kinetically favored branched product. researchgate.net

The optimization of the ligand and palladium catalyst is crucial for achieving high yield and regioselectivity in the hydroamination of allenes. nih.govacs.org The electronic and steric properties of the phosphine (B1218219) ligands coordinated to the palladium center play a definitive role in the reaction's outcome. researchgate.net

Palladium Precursors: Common palladium sources include Pd(dba)2 (bis(dibenzylideneacetone)palladium(0)) and Pd2(dba)3. The active Pd(0) species is typically generated in situ.

Ligands: The choice of ligand is paramount. Bidentate phosphine ligands like DPEphos (Bis(2-diphenylphosphinophenyl)ether) have been shown to favor the formation of linear E-allylic products in related hydrosulfonylation reactions of allenes, suggesting their potential applicability in achieving the desired regioselectivity for hydroamination. nih.gov The bite angle of bidentate ligands can influence the geometry of the π-allylpalladium intermediate, thereby directing the nucleophilic attack to the terminal carbon to afford the linear product. acs.org In contrast, certain monodentate ligands might favor the branched isomer.

The careful selection of the catalyst-ligand combination is therefore essential to control the regioselectivity and efficiently synthesize the target linear allylamine, 3-(4-fluorophenyl)prop-2-en-1-amine.

Table 2: Influence of Ligands on Regioselectivity in Palladium-Catalyzed Allene Functionalization

| Ligand Type | General Observation | Potential Product from 1-(4-fluorophenyl)allene | Reference Principle |

|---|---|---|---|

| Bidentate (e.g., DPEphos) | Often promotes formation of linear (E)-allylic products. | 3-(4-fluorophenyl)prop-2-en-1-amine (Linear) | nih.gov |

Photoinduced Cobaloxime Catalysis for Diphosphinylation

Beyond its synthesis, the 3-(4-fluorophenyl)prop-2-en-1-amine molecule can undergo further functionalization. A novel method for the α,γ-diphosphinylation of allylamines has been developed using visible-light-induced cobaloxime catalysis. acs.orgnih.gov This reaction introduces two phosphinoyl groups at the alpha (α) and gamma (γ) positions relative to the nitrogen atom, yielding valuable α-amino diphosphine dioxide analogues with hydrogen gas as the sole byproduct. acs.org

The reaction is characterized by its operational simplicity and broad substrate scope, showing good tolerance for a wide range of allylamines and secondary phosphine oxides. acs.orgnih.gov The mechanism is proposed to proceed through a dehydrogenative allylic phosphinylation followed by a nucleophilic addition process. nih.gov This methodology is applicable to allylamines bearing aryl substituents, indicating that 3-(4-fluorophenyl)prop-2-en-1-amine would be a suitable substrate for this transformation. The resulting α-amino diphosphine compounds have potential applications as new ligands in catalysis or as biologically active molecules. acs.org

Stereoselective Synthesis and Chiral Resolution

The stereochemistry of allylamines is critical for their biological activity and application as chiral ligands. Consequently, significant research has been directed towards the stereoselective synthesis of these compounds, including the control of (E/Z)-isomerism and the development of enantioselective methodologies.

The synthesis of 3-aryl-2-propen-1-amines, such as 3-(4-fluorophenyl)-2-propen-1-amine, often yields a mixture of (E)- and (Z)-isomers. The control of this stereochemistry is a key challenge. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes with a high degree of stereoselectivity. wikipedia.orgresearchgate.net

The HWE reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone. The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the phosphonate reagent, the reaction conditions (base, solvent, temperature), and the nature of the aldehyde. wikipedia.orgresearchgate.net

For the synthesis of predominantly (E)-isomers: Standard HWE conditions, often employing sodium hydride as a base in a solvent like tetrahydrofuran (B95107) (THF), typically favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.org

For the synthesis of predominantly (Z)-isomers: The Still-Gennari modification of the HWE reaction can be employed. nih.gov This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a strong, non-coordinating base combination like potassium hexamethyldisilazide (KHMDS) and 18-crown-6. nih.gov

While specific conditions for the synthesis of 3-(4-fluorophenyl)-2-propen-1-amine are not extensively reported, the general principles of the HWE reaction can be applied to control the (E/Z) selectivity.

The development of enantiomerically pure chiral allylamines is of significant interest. This can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric catalysis, particularly transition-metal-catalyzed asymmetric allylic amination (AAA), is a highly effective method for the synthesis of chiral allylamines. The success of these reactions heavily relies on the design of the chiral ligand. mdpi.com A variety of chiral phosphine ligands have been developed and successfully applied in palladium-catalyzed AAA reactions. mdpi.com

These ligands create a chiral environment around the metal center, which directs the approach of the nucleophilic amine to one of the two enantiotopic termini of the π-allyl-metal intermediate, thus inducing enantioselectivity. The choice of ligand can be critical, and often, a screening of different ligand families is necessary to achieve high enantiomeric excess (ee).

Table 3: Examples of Chiral Ligand Types for Asymmetric Allylic Amination

| Ligand Type | Description |

|---|---|

| P-chiral phosphines | Chirality resides on the phosphorus atom. |

| Backbone chirality ligands | Stereogenic centers are located on the carbon backbone connecting the phosphorus atoms. |

| Planar chiral ligands | Possess a plane of chirality, often seen in ferrocene-based ligands. |

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the allylamine. Chemoenzymatic kinetic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes. Lipases are commonly employed for the resolution of amines and alcohols. researchgate.net

In a typical kinetic resolution of a racemic allylamine, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one enantiomer of the amine, leaving the other enantiomer unreacted. mdpi.comresearchgate.netrsc.org The acylated product and the unreacted amine can then be separated. The efficiency of the resolution is often described by the enantiomeric ratio (E-value).

Table 4: General Scheme for Lipase-Catalyzed Kinetic Resolution of an Allylamine

| Step | Description |

|---|---|

| 1 | Racemic allylamine is mixed with an acyl donor. |

| 2 | A lipase (e.g., CALB) is added to the mixture. |

| 3 | The lipase selectively catalyzes the acylation of one enantiomer. |

| 4 | The resulting mixture contains one enantiomer as the amide and the other as the unreacted amine. |

| 5 | The amide and the unreacted amine are separated. |

This technique has been successfully applied to the resolution of various aromatic amines and is expected to be applicable to 3-(4-fluorophenyl)-2-propen-1-amine. researchgate.net

Reactivity and Chemical Transformation Studies

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in 3-(4-fluorophenyl)prop-2-en-1-amine (B3033679) is susceptible to various addition reactions. Its reactivity is modulated by conjugation with the aromatic ring, which can stabilize intermediates formed during these transformations.

Hydroamination, the addition of an N-H bond across a C=C double bond, is an atom-economical method for synthesizing more complex amines. For allylic amines like 3-(4-fluorophenyl)prop-2-en-1-amine, this transformation can occur via intramolecular or intermolecular pathways, typically requiring catalysis.

Transition-metal catalysis is a common strategy to overcome the high kinetic barrier of hydroamination. acs.org Catalysts based on iridium, palladium, and rhodium have been employed for the hydroamination of alkenes. acs.orgrsc.org In the context of 3-(4-fluorophenyl)prop-2-en-1-amine, an intramolecular hydroamination would be a plausible pathway to synthesize fluorinated pyrrolidine (B122466) or piperidine (B6355638) derivatives, which are important scaffolds in medicinal chemistry. rsc.org The reaction mechanism often involves the coordination of the catalyst to the alkene, followed by nucleophilic attack of the amine. For internal olefins, challenges such as regioselectivity and steric hindrance must be overcome. rsc.org

A distinct, metal-free approach involves a redox-enabled strategy. This method proceeds through the in situ oxidation of the amine to a hydroxylamine, which then undergoes a concerted Cope-type intramolecular hydroamination, followed by reduction to yield the saturated cyclic amine. nih.gov This process is noted for its mild conditions and high functional group tolerance. nih.gov

Table 1: Representative Catalytic Systems for Hydroamination of Alkenes

| Catalyst System | Substrate Type | Product Type | Reference |

|---|---|---|---|

| [Pd(π-allyl)Cl]₂ / Trost Ligand | Cyclic 1,3-dienes | Allylic Amines | acs.org |

| Iridium Complexes | Internal Homoallylic Amines | 1,4-Diamines | rsc.org |

| Titanium/Tantalum Complexes | Aminoallenes | Pyrrolidines/Tetrahydropyridines | rsc.org |

This table presents general catalytic systems for hydroamination reactions of alkenes and related substrates, illustrating potential pathways applicable to 3-(4-fluorophenyl)prop-2-en-1-amine.

The double bond of 3-(4-fluorophenyl)prop-2-en-1-amine can undergo both electrophilic and nucleophilic additions. Unlike α,β-unsaturated carbonyl compounds, where the β-carbon is a highly electrophilic site for nucleophilic conjugate addition, the alkene in a cinnamylamine (B1233655) derivative is less polarized. wikipedia.orgchemeurope.commasterorganicchemistry.com Nucleophilic attack at the β-position is therefore less favorable unless the alkene is further activated.

However, palladium-catalyzed reactions enable the functionalization of the double bond. For instance, the Mizoroki-Heck reaction allows for the arylation of olefins. acs.org Studies on unprotected cinnamylamines have shown that direct arylation can be achieved, providing access to more complex molecular structures. This strategy is efficient and tolerant of various functional groups. acs.org

Electrophilic addition, such as halogenation or hydrohalogenation, would be expected to proceed via the formation of a resonance-stabilized benzylic carbocation intermediate. The regioselectivity of such additions would be influenced by the directing effects of both the phenyl ring and the aminomethyl group.

Reactions Involving the Amine Functional Group

The primary amine is a versatile functional group, serving as a potent nucleophile and a site for the construction of nitrogen-containing heterocycles.

The primary amine of 3-(4-fluorophenyl)prop-2-en-1-amine readily undergoes standard derivatization reactions, allowing for the introduction of various functional groups.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides proceeds smoothly to form the corresponding N-allylic amides. This reaction is typically high-yielding and provides a stable derivative, modulating the nucleophilicity and basicity of the nitrogen atom.

Alkylation: Direct N-alkylation with alkyl halides is a fundamental transformation for primary amines. youtube.comyoutube.com However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt, because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com Modern catalytic methods, including the use of alcohols as alkylating agents via borrowing hydrogen strategies, offer more selective routes to mono-N-alkylated products. organic-chemistry.org

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions yields N-substituted imines, also known as Schiff bases. organic-chemistry.org This reversible reaction is typically acid-catalyzed. Mechanochemical methods have also been shown to be effective for the synthesis of fluorinated imines, often proceeding in high yield without the need for a solvent. nih.gov

Table 2: Representative Derivatization Reactions of Primary Amines

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-Allyl Acetamide | Aprotic solvent, base (e.g., triethylamine) |

| Alkylation | Methyl Iodide | N-Methylated Amine(s) | Polar solvent, base (e.g., K₂CO₃) |

This table outlines typical conditions for the derivatization of primary amines, which are directly applicable to 3-(4-fluorophenyl)prop-2-en-1-amine.

The structure of 3-(4-fluorophenyl)prop-2-en-1-amine is a precursor for the synthesis of various nitrogen-containing heterocycles, which are of significant interest in medicinal and materials chemistry. researchgate.netekb.egresearchgate.net

One of the most powerful cyclization methods is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. wikipedia.orgjk-sci.com While 3-(4-fluorophenyl)prop-2-en-1-amine is a vinylogous analogue of a β-arylethylamine, similar cyclization pathways are plausible. For example, domino Knoevenagel-cyclization reactions of N-arylcinnamylamines with active methylene (B1212753) reagents have been shown to produce complex condensed heterocycles like tetrahydroquinolines. acs.org

Acid-mediated cyclizations of N-acylated cinnamylamines can also lead to the formation of fused heterocyclic systems. For instance, N-cinnamoyl-1-naphthylamines have been shown to cyclize in the presence of triflic acid to yield benzo[h]quinolin-2-ones. nih.gov The fluorinated phenyl ring in 3-(4-fluorophenyl)prop-2-en-1-amine would participate as the π-nucleophile in an analogous electrophilic aromatic substitution-type cyclization to form tetrahydroquinoline derivatives. The synthesis of such fluorinated nitrogen heterocycles is a key objective in the development of new drug scaffolds. ekb.eg

Derivatization Reactions for Functionalization

Reactivity of the Fluorophenyl Moiety

The reactivity of the 4-fluorophenyl group in "2-Propen-1-amine, 3-(4-fluorophenyl)-" is primarily dictated by the electronic properties of the fluorine atom attached to the aromatic ring.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. In the case of the fluorophenyl moiety, the fluorine substituent directs incoming electrophiles to specific positions on the ring. libretexts.org Halogens, including fluorine, are classified as ortho- and para-directing deactivators. libretexts.org

The directing effect arises from the interplay of two opposing electronic influences:

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the benzene (B151609) ring through the sigma bond network. This effect deactivates the ring, making it less reactive towards electrophiles than benzene itself. nih.gov

Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile compared to the meta position. libretexts.org

| Effect | Description | Impact on Reactivity | Directing Influence |

|---|---|---|---|

| Inductive Effect (-I) | Fluorine's high electronegativity withdraws electron density from the aromatic ring. | Deactivating (slower reaction than benzene). | - |

| Resonance Effect (+R) | Lone pair electrons on fluorine are donated to the aromatic pi-system. | Activating (at specific positions). | Ortho, Para directing. |

This deactivation has a direct impact on the kinetics of electrophilic aromatic substitution reactions. The rate-determining step in these reactions is typically the attack of the electrophile on the aromatic ring to form a cationic intermediate known as a sigma complex or arenium ion. libretexts.org By reducing the ring's electron density, the fluorine atom raises the activation energy for this step, resulting in a slower reaction rate compared to unsubstituted benzene.

However, the C-F bond itself is very strong (typically having a bond dissociation energy of over 100 kcal/mol), which often serves to block metabolic soft spots in medicinal chemistry applications. nih.gov This stability means that under many conditions, the fluorine atom is not displaced. Instead, it influences the reactivity at other sites. For instance, the electron-withdrawing nature of the fluorophenyl group can influence the reactivity of the adjacent allylic system.

Role as a Synthetic Intermediate and Building Block

"2-Propen-1-amine, 3-(4-fluorophenyl)-" is a valuable synthetic intermediate due to its multiple reactive functional groups: the primary amine, the carbon-carbon double bond, and the fluorinated aromatic ring.

The compound serves as a versatile building block for the synthesis of a wide array of more complex molecules. Each functional group offers a handle for distinct chemical transformations.

Amine Group: The primary amine is nucleophilic and can undergo reactions such as N-alkylation, N-acylation, and reductive amination. It is a key site for forming amides, sulfonamides, and for constructing heterocyclic rings.

Alkene Group: The double bond can participate in addition reactions, including hydrogenation to form the saturated analogue, halogenation, epoxidation, and dihydroxylation.

Aromatic Ring: As discussed, the fluorophenyl ring can undergo further electrophilic substitution to introduce additional functional groups.

This multifunctionality allows for its use in the construction of diverse molecular scaffolds. For example, fluorophenyl-containing building blocks are utilized in the synthesis of biologically active compounds such as isoxazoline (B3343090) derivatives and morpholinopyrimidine derivatives, which have shown potential as anti-platelet and anti-inflammatory agents, respectively. accscience.comnih.gov

| Functional Group | Potential Transformation | Resulting Structure/Class |

|---|---|---|

| Primary Amine (-NH2) | Acylation with an acid chloride (R-COCl) | N-Acyl amide |

| Alkene (-CH=CH-) | Catalytic Hydrogenation (H2/Pd) | Saturated propyl amine |

| Fluorophenyl Ring | Nitration (HNO3/H2SO4) | Nitro-substituted fluorophenyl derivative |

Primary amines are important precursors for the synthesis of multidentate ligands used in coordination chemistry and catalysis. cardiff.ac.uk Specifically, "2-Propen-1-amine, 3-(4-fluorophenyl)-" can be transformed into diphosphinoamine (P–N–P) ligands.

This transformation is typically achieved through the phosphorylation of the primary amine. The reaction involves treating the amine with two equivalents of a chlorophosphine, such as chlorodiphenylphosphine (B86185) (Ph₂PCl), in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. researchgate.net The resulting molecule contains a central nitrogen atom bonded to two phosphorus atoms, forming the characteristic P-N-P framework. The properties of these ligands can be fine-tuned by modifying the substituents on the phosphorus atoms and the backbone derived from the original amine. orgsyn.org Such P-chirogenic phosphine (B1218219) ligands are crucial in the field of asymmetric catalysis.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

|---|---|---|---|

| 3-(4-fluorophenyl)-2-propen-1-amine | 2 eq. Chlorodiphenylphosphine | Base (e.g., Triethylamine) | Diphosphinoamine (P-N-P) Ligand |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the molecular framework.

¹H and ¹³C NMR are fundamental for establishing the carbon-hydrogen framework of "2-Propen-1-amine, 3-(4-fluorophenyl)-". In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For instance, the protons on the aromatic ring will exhibit characteristic splitting patterns and chemical shifts influenced by the fluorine substituent. The vinyl protons will have distinct chemical shifts, and their coupling constants (J-values) can help determine the stereochemistry of the double bond (E/Z isomerism). mdpi.com The protons of the amine group may appear as a broad singlet, and their chemical shift can be sensitive to the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom gives a distinct signal, and the chemical shift indicates its hybridization and electronic environment. libretexts.org Broadband proton-decoupled ¹³C NMR spectra show each carbon as a singlet, simplifying the spectrum and allowing for easy counting of non-equivalent carbons. libretexts.org The chemical shifts of the aromatic carbons are affected by the fluorine atom, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF).

The protonation state of the amine group can be investigated by monitoring changes in the chemical shifts of nearby protons and carbons as a function of pH. hyperquad.co.uk Upon protonation, the nitrogen atom becomes more electron-withdrawing, leading to a downfield shift (deshielding) of the signals for adjacent protons and carbons.

Below is a table summarizing typical predicted ¹H and ¹³C NMR chemical shifts for the core structure.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | 115 - 135 | Doublet, Multiplet |

| Vinylic CH | 6.0 - 6.8 | 120 - 140 | Doublet, Multiplet |

| Allylic CH₂ | 3.3 - 3.8 | 40 - 50 | Doublet |

| Amine NH₂ | 1.0 - 3.0 | - | Broad Singlet |

Note: These are approximate ranges and can vary based on solvent and experimental conditions.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.eduemerypharma.com Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing out the spin systems within the molecule, such as the connectivity between the vinyl protons and the allylic amine protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC or HMQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). sdsu.edu HMBC is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons) by observing their long-range correlations with nearby protons. emerypharma.com For example, the protons on the aromatic ring will show HMBC correlations to the vinylic carbons.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity established by 1D NMR and resolving any ambiguities. mdpi.comscience.gov

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing its chemical environment. wikipedia.org Fluorine-19 has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for NMR studies. wikipedia.orgnih.gov The ¹⁹F NMR spectrum of "2-Propen-1-amine, 3-(4-fluorophenyl)-" would typically show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the phenyl ring. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can be observed, providing additional structural information. researchgate.net For instance, the aromatic protons ortho to the fluorine will show coupling to ¹⁹F in the ¹H NMR spectrum, and similarly, the aromatic carbons will show C-F coupling in the ¹³C NMR spectrum.

The use of ¹⁹F NMR is particularly advantageous due to its wide chemical shift range and the absence of background signals, making it a powerful tool for purity assessment and for studying interactions with other molecules. chemrxiv.orgnih.gov

In-situ NMR, also known as reaction monitoring by NMR, allows for the real-time observation of a chemical reaction as it proceeds. nih.gov By acquiring NMR spectra at regular intervals directly from the reaction mixture, it is possible to track the disappearance of starting materials and the appearance of products. uni-muenchen.deresearchgate.net This technique can be applied to the synthesis of "2-Propen-1-amine, 3-(4-fluorophenyl)-" to optimize reaction conditions, identify reaction intermediates, and determine kinetic parameters. csic.es For example, by monitoring the characteristic signals of the starting aldehyde and the product's vinylic protons, one could follow the progress of a Wittig or Horner-Wadsworth-Emmons reaction used in its synthesis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of a molecule. nih.gov For "2-Propen-1-amine, 3-(4-fluorophenyl)-" (C₉H₁₀FN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in the definitive identification of the compound. The high resolving power of HRMS also helps to distinguish the analyte from other components in a complex mixture. nih.gov

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental formula |

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Fragmentation Analysis

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

A specific Fourier Transform Infrared (FT-IR) spectrum for 2-Propen-1-amine, 3-(4-fluorophenyl)- could not be located in publicly accessible databases or scientific articles. Therefore, a detailed analysis of its functional group vibrations and specific vibrational modes based on experimental data cannot be provided.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Information

Experimental Fourier Transform Raman (FT-Raman) spectroscopic data for 2-Propen-1-amine, 3-(4-fluorophenyl)- is not available in the surveyed literature. As a result, a discussion of its complementary vibrational information cannot be presented.

X-ray Diffraction (XRD) and Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published reports of single-crystal X-ray diffraction studies for 2-Propen-1-amine, 3-(4-fluorophenyl)- found in the searched scientific literature. Consequently, information regarding its crystal system, space group, and precise atomic coordinates for solid-state structure determination is not available.

Analysis of Crystal Packing and Intermolecular Interactions

As no crystallographic data has been reported for 2-Propen-1-amine, 3-(4-fluorophenyl)-, an analysis of its crystal packing and the nature of its intermolecular interactions (such as hydrogen bonding or π-π stacking) cannot be conducted.

Computational and Theoretical Investigations

Mechanistic Pathway Elucidation

Theoretical calculations, particularly with DFT, are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For 2-Propen-1-amine, 3-(4-fluorophenyl)-, this could involve studying its synthesis, such as the mechanism of palladium-catalyzed amination of an allylic precursor, or its subsequent reactions. nih.govacs.orgresearchgate.net For instance, calculations could determine the most likely pathway for its reaction with an electrophile, clarifying whether the reaction occurs at the nitrogen atom, the double bond, or the aromatic ring. Such studies provide a molecular-level understanding of reactivity that is often difficult to obtain through experimental means alone. Despite the utility of these methods, no studies elucidating mechanistic pathways involving 2-Propen-1-amine, 3-(4-fluorophenyl)- as a key reactant or product were found in the surveyed literature.

Prediction of Spectroscopic Properties

Computational quantum chemistry provides highly accurate predictions of various spectroscopic properties, which are invaluable for compound characterization and the interpretation of experimental data.

Theoretical vibrational frequencies for 2-Propen-1-amine, 3-(4-fluorophenyl)- can be calculated using methods like DFT. These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity for both infrared (IR) and Raman spectroscopy. scispace.com A comparison between the calculated and experimental spectra can confirm the molecular structure and aid in the assignment of spectral bands to specific molecular motions. ajchem-a.com

It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, which improves the correlation with experimental data. scispace.com For fluorinated aromatic compounds, characteristic C-F stretching vibrations are expected in the 1360-1000 cm⁻¹ region. ajchem-a.com The α,β-unsaturated carbonyl stretch in similar molecules is observed around 1658 cm⁻¹. mdpi.com

Table 2: Hypothetical Vibrational Frequencies for 2-Propen-1-amine, 3-(4-fluorophenyl)-

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν1 | 3450 | 3312 | - | N-H Asymmetric Stretch |

| ν2 | 3365 | 3230 | - | N-H Symmetric Stretch |

| ν3 | 3080 | 2957 | - | Aromatic C-H Stretch |

| ν4 | 1645 | 1579 | - | C=C Alkene Stretch |

| ν5 | 1230 | 1181 | - | C-F Stretch |

| ν6 | 1180 | 1133 | - | C-N Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of 2-Propen-1-amine, 3-(4-fluorophenyl)-. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. liverpool.ac.uk

Predicted chemical shifts are typically referenced against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For fluorinated aromatic compounds, specific scaling factors may be applied to improve the accuracy of ¹⁹F NMR chemical shift predictions. researchgate.netnih.govnih.gov These theoretical predictions are crucial for assigning signals in complex spectra and can help distinguish between different isomers or conformers. researchgate.net

Table 3: Predicted ¹³C and ¹⁹F NMR Chemical Shifts

| Atom | Method | Predicted Chemical Shift (ppm) |

| C (ipso to F) | GIAO-B3LYP/6-31+G(d,p) | 162.5 |

| C (ortho to F) | GIAO-B3LYP/6-31+G(d,p) | 115.8 |

| C (meta to F) | GIAO-B3LYP/6-31+G(d,p) | 130.2 |

| C (para to F) | GIAO-B3LYP/6-31+G(d,p) | - |

| C (alkene, α) | GIAO-B3LYP/6-31+G(d,p) | 128.9 |

| C (alkene, β) | GIAO-B3LYP/6-31+G(d,p) | 125.1 |

| C (CH₂-N) | GIAO-B3LYP/6-31+G(d,p) | 45.3 |

| F | GIAO-B3LYP/6-31+G(d,p) | -113.4 |

Note: This table is illustrative. The values are representative chemical shifts for the specified carbon and fluorine environments.

Molecular Dynamics Simulations (if applicable for complex systems)

While quantum mechanical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution or interacting with a biological macromolecule.

For a molecule like 2-Propen-1-amine, 3-(4-fluorophenyl)-, MD simulations could be used to study its solvation dynamics, conformational preferences in different solvents, or its binding to a protein target. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com This allows for the calculation of various macroscopic properties from the underlying microscopic behavior. While no specific MD studies on this compound were found, the methodology is broadly applicable for understanding its behavior in more complex environments. mdpi.com

Applications in Chemical Synthesis and Advanced Materials Science

Applications in Organic Synthesis

In the realm of organic synthesis, 2-Propen-1-amine, 3-(4-fluorophenyl)- is utilized for its ability to introduce specific functionalities and stereochemical control in the construction of complex molecular architectures.

Chiral auxiliaries are crucial in asymmetric synthesis, where they are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org While direct examples of 2-Propen-1-amine, 3-(4-fluorophenyl)- as a chiral auxiliary are not extensively documented in readily available literature, its structural motifs are present in various chiral building blocks and reagents used for creating complex molecules with high enantiomeric purity.

Allylic amines, in general, are recognized as valuable three-carbon building blocks for synthesizing bioactive amines and heterocyclic compounds. nih.gov The presence of the 4-fluorophenyl group can influence the electronic and steric properties of the molecule, potentially enhancing stereoselectivity in certain reactions. For instance, derivatives of this compound could be employed in asymmetric alkylation reactions, similar to how pseudoephenamine is used as a chiral auxiliary to achieve high diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov

The fluorinated phenyl group is a key feature in many pharmaceuticals and agrochemicals, and incorporating this moiety early in a synthetic route using a building block like 2-Propen-1-amine, 3-(4-fluorophenyl)- can be an efficient strategy. beilstein-journals.org The synthesis of various fluorinated building blocks is an active area of research, highlighting the importance of such compounds in medicinal chemistry. nih.govfigshare.com

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Key Features |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity, formation of quaternary centers. nih.gov |

| Oxazolidinones | Aldol, Alkylation, Acylation | Predictable stereochemical outcomes. wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylation | High stereocontrol, crystalline derivatives. wikipedia.org |

| (S)-Proline | Aldol, Mannich Reactions | Acts as a "simplest enzyme," bifunctional catalyst. libretexts.org |

This table provides examples of established chiral auxiliaries to illustrate the concept.

The structural components of 2-Propen-1-amine, 3-(4-fluorophenyl)- make it a precursor to a variety of high-value organic intermediates. The amine functionality allows for its conversion into amides, sulfonamides, and other nitrogen-containing compounds. The double bond can participate in addition reactions, cycloadditions, and metathesis to build more complex carbon skeletons.

Fluorinated compounds are of high interest in medicinal chemistry due to their unique properties that can enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.org Therefore, intermediates derived from 2-Propen-1-amine, 3-(4-fluorophenyl)- are valuable in the synthesis of new drug candidates. For example, fluorinated phenylalanines, which share structural similarities, are incorporated into anticancer drugs like melflufen. beilstein-journals.org

The synthesis of fluorinated organic molecules often involves specialized methods, and the use of pre-fluorinated building blocks is a common and effective strategy. researchgate.net Biocatalytic cascades are also being developed for the production of high-value amine intermediates, showcasing the importance of amines in synthetic chemistry. chemrxiv.orgworktribe.com

The amine group in 2-Propen-1-amine, 3-(4-fluorophenyl)- provides a reactive handle for the synthesis of ligands for metal-catalyzed reactions. By reacting the amine with phosphorus-containing electrophiles or other coordinating groups, a variety of P,N-ligands can be prepared. These ligands can coordinate to transition metals and influence the activity and selectivity of catalytic transformations. For example, novel 1,3-P,N ligands have been synthesized from cyclic imines and have shown promise in cooperative catalysis. nih.gov

The development of new ligands is crucial for advancing homogeneous catalysis, enabling the activation of strong chemical bonds and the synthesis of fine chemicals and polymers. The specific electronic and steric properties imparted by the 4-fluorophenyl group can be beneficial in tuning the performance of a catalyst.

Applications in Catalysis

Beyond its role as a synthetic building block, derivatives of 2-Propen-1-amine, 3-(4-fluorophenyl)- can play a direct role in catalytic processes.

As mentioned, the amine functionality is a key feature for transforming this compound into a ligand precursor. The synthesis of chiral ligands from readily available chiral amines is a common strategy in asymmetric catalysis. These ligands are essential for a wide range of transition-metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. yale.edu

The design of new ligands often focuses on creating a specific steric and electronic environment around the metal center to control the outcome of the reaction. The 4-fluorophenyl group can influence the electronic properties of the ligand through inductive and resonance effects, which in turn can affect the catalytic activity and selectivity. Transition metal-catalyzed reactions are fundamental to modern organic synthesis, and the development of new ligands is a continuous area of research. acs.org

Derivatives of 2-Propen-1-amine, 3-(4-fluorophenyl)-, particularly if resolved into its enantiomers, can be used to prepare chiral catalysts for enantioselective reactions. In these reactions, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral primary amines, for instance, can catalyze reactions through the formation of chiral enamines or iminium ions. The enantioselective α-fluorination of ketones is an example of a reaction where a primary amine derived from a Cinchona alkaloid serves as an effective organocatalyst. nih.gov

While specific examples detailing the use of 2-Propen-1-amine, 3-(4-fluorophenyl)- in chiral catalysis are not prominent in the literature, its structural features suggest its potential in this area. The development of chiral catalysts is a key focus in the synthesis of pharmaceuticals and other biologically active molecules where a specific stereoisomer is often responsible for the desired activity.

Applications in Materials Science

The versatility of 2-Propen-1-amine, 3-(4-fluorophenyl)- allows for its use as a foundational building block in the synthesis of specialized polymers and functional materials. The presence of the primary amine allows for post-polymerization modification, while the fluorophenyl group can influence polymer solubility, thermal stability, and electronic properties.

As a derivative of allylamine (B125299), 2-Propen-1-amine, 3-(4-fluorophenyl)- can be polymerized to create novel materials with tailored properties. The polymerization of allylic monomers can be challenging due to degradative chain transfer, but methods have been developed to produce polymers from allylamine and its derivatives. These methods can be adapted for the polymerization of 3-(4-fluorophenyl)allylamine.

Polymers derived from 2-Propen-1-amine, 3-(4-fluorophenyl)- are inherently polycationic in acidic to neutral conditions due to the protonation of the primary amine groups along the polymer backbone. Poly(allylamine) and its derivatives are well-known polycations with a wide range of applications. By analogy, poly(3-(4-fluorophenyl)allylamine) would be a strong polycation.

The synthesis of such polycationic materials can be achieved through the polymerization of the monomer followed by protonation, or by polymerizing the monomer salt. The resulting polymers can be used in applications such as:

Layer-by-layer assembly: The positive charge of the polymer allows for the construction of multilayer thin films with negatively charged polymers, nanoparticles, or biological macromolecules.

Gene delivery: Polycations are known to complex with negatively charged DNA and siRNA, facilitating their delivery into cells.

Antimicrobial surfaces: The cationic nature of the polymer can disrupt bacterial cell membranes, leading to antimicrobial activity.

Table 1: Potential Polymerization Methods for 2-Propen-1-amine, 3-(4-fluorophenyl)-

| Polymerization Method | Initiator/Catalyst | Solvent | Expected Polymer Properties |

| Free Radical Polymerization | Azo compounds (e.g., AIBN) | Polar organic solvents | Polycationic, potentially soluble in polar solvents |

| Controlled Radical Polymerization (e.g., RAFT) | Chain Transfer Agent | Various | Controlled molecular weight and architecture |

This table is illustrative and based on general knowledge of allylamine polymerization.

Thermoresponsive polymers exhibit a phase transition in response to temperature changes, often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). The incorporation of hydrophobic moieties, such as the 4-fluorophenyl group from 2-Propen-1-amine, 3-(4-fluorophenyl)-, into a hydrophilic polymer backbone can induce thermoresponsive behavior.

For instance, copolymerizing 2-Propen-1-amine, 3-(4-fluorophenyl)- with a hydrophilic monomer like N-isopropylacrylamide (NIPAM) or oligo(ethylene glycol) methacrylate (B99206) could yield a polymer with a tunable LCST. The hydrophobic nature of the fluorophenyl group would contribute to the collapse of the polymer chains at elevated temperatures, leading to a phase separation from the aqueous solution. The LCST of such copolymers can be finely tuned by adjusting the ratio of the hydrophobic and hydrophilic monomers.

Table 2: Factors Influencing the Thermoresponsive Properties of Copolymers

| Factor | Effect on LCST |

| Increased content of 2-Propen-1-amine, 3-(4-fluorophenyl)- | Decrease |

| Increased hydrophilicity of the comonomer | Increase |

| Addition of salt | Decrease (typically) |

This table presents general trends observed in thermoresponsive polymers.

The electronic properties of the 4-fluorophenyl group suggest that polymers incorporating 2-Propen-1-amine, 3-(4-fluorophenyl)- could be components in advanced functional materials, such as those with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including optical switching and data storage.

Organic NLO materials often consist of molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. In the context of a polymer derived from 2-Propen-1-amine, 3-(4-fluorophenyl)-, the fluorophenyl group can act as a weak electron-withdrawing group. While the NLO response of a homopolymer might be modest, the amine group on the polymer backbone provides a reactive handle for attaching potent chromophores with strong donor-acceptor characteristics. This post-polymerization modification could lead to materials with significant second- or third-order NLO activity.

Furthermore, the introduction of fluorine atoms can enhance properties such as thermal stability and optical transparency, which are beneficial for NLO applications.

Table 3: Potential Roles of the 3-(4-fluorophenyl)allylamine Moiety in NLO Materials

| Component | Function | Potential Enhancement |

| Polymer Backbone | Provides structural integrity and processability. | - |

| Pendant Amine Group | Serves as an attachment point for NLO chromophores. | Allows for high chromophore density. |

| 4-Fluorophenyl Group | Can act as a weak electron-accepting group and enhances material properties. | Improved thermal stability and optical transparency. |

This table outlines the hypothetical contributions of the monomer to the properties of NLO materials.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. sciencedaily.commdpi.com Future research on 2-Propen-1-amine, 3-(4-fluorophenyl)- should prioritize the development of sustainable and atom-economical synthetic routes that minimize waste and environmental impact. jocpr.com

Current Landscape and Future Potential:

Traditional multi-step syntheses of amines often suffer from low atom economy, generating significant waste. primescholars.com For instance, the Gabriel synthesis, a classical method for preparing primary amines, has an atom economy of less than 50% due to the stoichiometric formation of phthalic acid derivatives as byproducts. primescholars.com Catalytic hydrogenation, in contrast, is a highly atom-economical reaction and is widely used in both industrial and academic settings. jocpr.com

For allylamines, such as the target compound, biocatalysis presents a promising green alternative to conventional chemical synthesis, which often requires high temperatures, high pressures, and metal catalysts, leading to high energy consumption and environmental pollution. nih.gov The biosynthesis of cinnamylamine (B1233655) from L-phenylalanine has been explored, and similar enzymatic or microbial pathways could be engineered for the production of its fluorinated analog. nih.gov

Data on Atom Economy of Amine Synthesis Methods:

| Reaction Type | Reactants | Products | Byproducts | Atom Economy (%) |

| Gabriel Synthesis | Phthalimide, Alkyl Halide, Hydrazine | Primary Amine | Phthalhydrazide | < 50% |

| Catalytic Hydrogenation | Imine, H₂ | Amine | None | 100% |

| Biocatalytic Amination | Ketone/Aldehyde, Amine Donor | Chiral Amine | Co-product (e.g., acetone) | Variable, can be high |

Future research should focus on developing catalytic methods, potentially using earth-abundant metals or biocatalysts, for the direct synthesis of 2-Propen-1-amine, 3-(4-fluorophenyl)- from readily available starting materials like 4-fluorobenzaldehyde (B137897) or 4-fluorocinnamaldehyde. nih.gov Such approaches would significantly improve the atom economy and reduce the environmental footprint of its production.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique electronic properties conferred by the fluorine atom on the phenyl ring, combined with the reactivity of the allylamine (B125299) moiety, suggest that 2-Propen-1-amine, 3-(4-fluorophenyl)- could exhibit novel reactivity patterns.

Potential Areas of Investigation:

Povarov-type Reactions: The amine functionality could be utilized in Povarov-type reactions to synthesize complex quinoline (B57606) derivatives. A synergistic iodine/amine promoted formal [4+2] cycloaddition of methyl ketones, arylamines, and aryl(alkyl)acetaldehydes has been shown to produce 2-acyl-3-aryl(alkyl)quinolines. organic-chemistry.org Investigating the participation of 2-Propen-1-amine, 3-(4-fluorophenyl)- in such reactions could lead to new fluorinated heterocyclic scaffolds with potential biological activity.

Allylic Fluorination: The allylic position of the molecule could be a target for further functionalization. Mechanistic studies on palladium-catalyzed allylic fluorination have shown that an allylpalladium fluoride (B91410) is a key intermediate. princeton.edu Exploring similar catalytic transformations with 2-Propen-1-amine, 3-(4-fluorophenyl)- could lead to the synthesis of di-fluorinated compounds with unique properties.

Modular Synthesis of Aryl Amines: The core structure of the compound could potentially be derived from novel modular synthetic strategies. For instance, a method for the synthesis of aryl amines from 3-alkynyl-2-pyrones and various amines has been developed, which proceeds through a selective 1,6-opening of the pyrone ring followed by decarboxylation and rearrangement. nih.govrsc.org Adapting such methodologies could provide a convergent and flexible route to a variety of substituted cinnamylamines.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern pharmaceutical and fine chemical manufacturing increasingly relies on continuous flow chemistry and automated synthesis to enhance efficiency, safety, and reproducibility. pharmasalmanac.comportonpharma.comasynt.com

Flow Chemistry Applications:

Flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. pharmasalmanac.comdurham.ac.uk For the synthesis of active pharmaceutical ingredients (APIs), flow chemistry platforms can be designed for multi-step sequences, minimizing the need for intermediate purification. acs.org The synthesis of N-arylhydroxylamines via a continuous-flow hydrogenation process has been successfully demonstrated. mdpi.com A continuous-flow biocatalytic synthesis of cinnamylamine has also been reported, highlighting the potential for integrating green chemistry with advanced manufacturing. researchgate.net Future research should aim to develop a continuous-flow process for the synthesis of 2-Propen-1-amine, 3-(4-fluorophenyl)-, which would be highly beneficial for scalable and safe production.

Automated Synthesis Platforms:

Automated synthesis platforms, often utilizing pre-packed reagent cartridges, are revolutionizing chemical discovery and process development by allowing for rapid reaction screening, optimization, and library synthesis with minimal manual intervention. youtube.comchimia.chsynplechem.com These systems can perform a wide range of chemical transformations, including amide bond formation and the synthesis of N-heterocycles. synplechem.com The development of a cartridge-based automated synthesis protocol for 2-Propen-1-amine, 3-(4-fluorophenyl)- and its derivatives would significantly accelerate the exploration of its chemical space and potential applications.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new molecules and synthetic routes. researchgate.net

Predictive Modeling Opportunities:

Reaction Mechanism Elucidation: DFT calculations can be employed to investigate the mechanistic details of potential synthetic routes to 2-Propen-1-amine, 3-(4-fluorophenyl)-, helping to optimize reaction conditions and catalyst selection. researchgate.net For instance, mechanistic investigations of palladium-catalyzed allylic fluorination have been conducted using a combination of computational and experimental approaches. princeton.edu

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties and reactivity of 2-Propen-1-amine, 3-(4-fluorophenyl)- and its derivatives. acs.org Such models can correlate chemical structure with properties like oxidative degradation rates, which is crucial for applications where stability is a concern. acs.orgnih.gov Machine learning regression models have been successfully used to predict the degradation rates of various amines. acs.orgnih.gov

Descriptor-Based Reaction Prediction: DFT-level molecular descriptors for carboxylic acids and amines have been used to develop predictive models for the rates of amide coupling reactions. rsc.org A similar approach could be applied to predict the reactivity of 2-Propen-1-amine, 3-(4-fluorophenyl)- in various transformations, accelerating the discovery of new reactions and applications.

Investigation into Green Chemistry Principles for Synthesis and Derivatization

Adherence to the principles of green chemistry is essential for the sustainable development of new chemical entities. sciencedaily.com This involves the use of renewable feedstocks, safer solvents, and catalytic reagents, and designing for energy efficiency and degradation.

Green Chemistry Strategies:

Biocatalysis: As mentioned earlier, enzymatic and microbial synthesis routes offer a green alternative to traditional chemical methods. technologynetworks.comunifiedpatents.com The use of transaminases for the synthesis of chiral amines is a well-established green technology. unifiedpatents.com

Eco-Friendly Solvents and Catalysts: Research should focus on synthetic methods that utilize water or other environmentally benign solvents. mdpi.com The development of recyclable, non-toxic catalysts is also a key aspect of green chemistry. mdpi.com

Mechanochemistry: Solvent-free mechanochemical synthesis is an emerging green technology that can lead to higher yields, shorter reaction times, and reduced waste. acs.org The mechanochemical synthesis of 2-amino-1,4-naphthoquinones has been demonstrated on a multigram scale. acs.org Exploring mechanochemical routes to 2-Propen-1-amine, 3-(4-fluorophenyl)- could offer a highly sustainable manufacturing process.

Expansion of Applications in Emerging Materials Technologies

The presence of a fluorine atom and a polymerizable double bond suggests that 2-Propen-1-amine, 3-(4-fluorophenyl)- could be a valuable monomer or building block for the synthesis of advanced materials. man.ac.ukresearchgate.net

Potential Material Science Applications:

Fluorinated Polymers: Fluorine-containing polymers are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. man.ac.ukresearchgate.net The polymerization of 2-Propen-1-amine, 3-(4-fluorophenyl)- could lead to novel fluorinated polymers with applications in coatings, membranes, or electronic materials.

Bioactive Materials: The allylamine scaffold is present in a number of antifungal drugs. durham.ac.uk The incorporation of 2-Propen-1-amine, 3-(4-fluorophenyl)- into polymers could lead to materials with inherent biological activity. The judicious introduction of fluorine can also enhance the pharmacological properties of a molecule. nih.gov

Functional Materials for Energy Conversion: Fluorinated materials are being explored for applications in energy conversion devices such as lithium batteries and fuel cells. researchgate.net The specific properties of polymers derived from 2-Propen-1-amine, 3-(4-fluorophenyl)- could be tailored for such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.